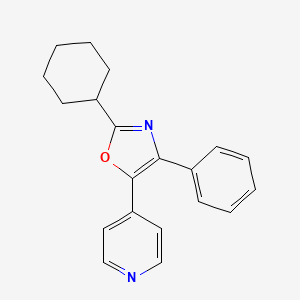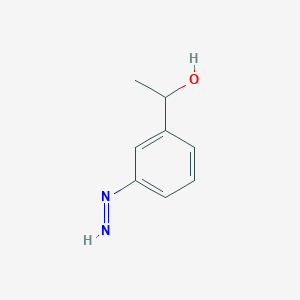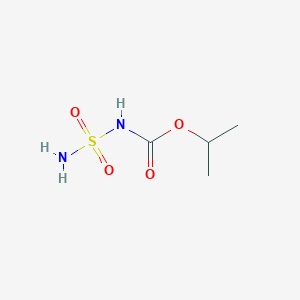
Carbamic acid, (aminosulfonyl)-, 1-methylethyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (aminosulfonyl)-, 1-methylethyl ester (9CI) is a chemical compound with the molecular formula C4H10N2O4S It is a derivative of carbamic acid and is characterized by the presence of an aminosulfonyl group and an isopropyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (aminosulfonyl)-, 1-methylethyl ester typically involves the reaction of carbamic acid derivatives with appropriate reagents. One common method is the reaction of carbamic acid with isopropyl alcohol in the presence of a catalyst to form the isopropyl ester. The addition of an aminosulfonyl group can be achieved through sulfonation reactions using sulfonyl chlorides or sulfonic acids under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as esterification, sulfonation, and purification through distillation or crystallization. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (aminosulfonyl)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the aminosulfonyl group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates or sulfonamides.
Scientific Research Applications
Carbamic acid, (aminosulfonyl)-, 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of carbamic acid, (aminosulfonyl)-, 1-methylethyl ester involves its interaction with molecular targets such as enzymes or receptors. The aminosulfonyl group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or modulation of enzymatic activity. The ester group can undergo hydrolysis, releasing the active carbamic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, 1-methylethyl ester: Similar in structure but with a phenyl group instead of an aminosulfonyl group.
Carbamic acid, ethyl-, 2-(1-methylethyl)phenyl ester: Contains an ethyl ester and a phenyl group, differing in ester and substituent groups.
Uniqueness
Carbamic acid, (aminosulfonyl)-, 1-methylethyl ester is unique due to the presence of the aminosulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential for specific interactions with biological targets, making it valuable for various applications.
Properties
CAS No. |
680860-54-2 |
|---|---|
Molecular Formula |
C4H10N2O4S |
Molecular Weight |
182.20 g/mol |
IUPAC Name |
propan-2-yl N-sulfamoylcarbamate |
InChI |
InChI=1S/C4H10N2O4S/c1-3(2)10-4(7)6-11(5,8)9/h3H,1-2H3,(H,6,7)(H2,5,8,9) |
InChI Key |
CAJYFXZTNVODDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


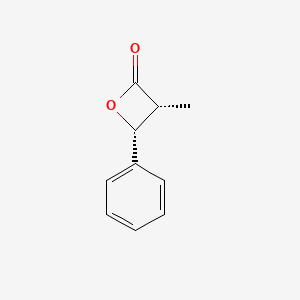
![4-[(4-Chlorophenyl)methylideneamino]phenol](/img/structure/B12522749.png)
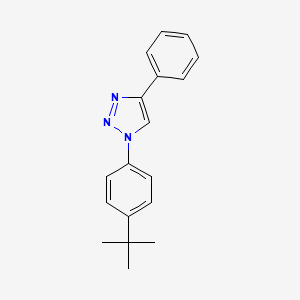
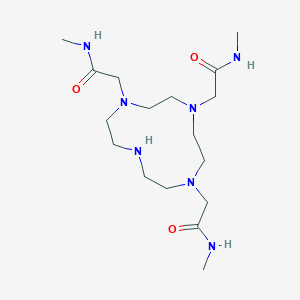

![2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane](/img/structure/B12522786.png)

silane](/img/structure/B12522793.png)

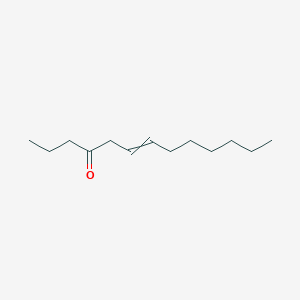
![1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12522809.png)
![4-{[2,5-Bis(octyloxy)-4-(phenylethynyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B12522811.png)
